2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13N5O4S2 and its molecular weight is 391.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that integrates various pharmacologically active moieties. This compound's biological activity is primarily attributed to its structural components, particularly the oxadiazole and thiadiazole rings, which have been shown to exhibit significant pharmacological properties.
Chemical Structure
The chemical structure of the compound can be broken down into key functional groups:
- Dihydrobenzo[b][1,4]dioxin : A fused bicyclic structure that contributes to the compound's hydrophobicity and potential interactions with biological membranes.
- Oxadiazole and Thiadiazole Rings : These heterocyclic compounds are known for their diverse biological activities, including anticancer and antimicrobial properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives containing oxadiazole and thiadiazole moieties often exhibit anticancer properties. The mechanism of action typically involves:
- Inhibition of Enzymes : Compounds similar to the one have shown the ability to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways .
- Cell Line Studies : Specific derivatives have shown promising results against various cancer cell lines. For instance:
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely linked to its structural characteristics. The presence of specific substituents on the oxadiazole and thiadiazole rings significantly influences its potency and selectivity against cancer cells.
Structural Feature | Impact on Activity |
---|---|
Dihydrobenzo[b][1,4]dioxin | Enhances membrane permeability |
Oxadiazole Ring | Inhibits DNA synthesis |
Thiadiazole Ring | Interacts with protein kinases |
Positioning of Substituents | Determines binding affinity and selectivity |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for DNA replication and repair .
- Receptor Interactions : The thiadiazole moiety may interact with various receptors involved in cell signaling pathways related to cancer progression .
Case Studies
Several studies have highlighted the efficacy of compounds similar to this compound:
- Study on Thiadiazole Derivatives : A study reported that a thiadiazole derivative exhibited significant cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent activity .
- Oxadiazole Hybridization : Research has shown that hybridizing oxadiazoles with other pharmacophores enhances their anticancer potential by targeting multiple pathways simultaneously .
Properties
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S2/c1-8-17-19-14(26-8)16-12(21)7-25-15-20-18-13(24-15)11-6-22-9-4-2-3-5-10(9)23-11/h2-5,11H,6-7H2,1H3,(H,16,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHGLILSEJLVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.